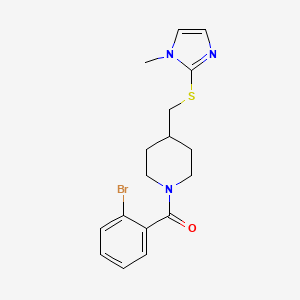
(2-bromophenyl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-bromophenyl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone: is a complex organic compound featuring a bromophenyl group, a piperidinyl group, and a methylated imidazole moiety
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities and can interact with various biological targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, depending on the specific structure of the compound and the nature of the target .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
The properties of imidazole derivatives can be influenced by various factors, including ph, temperature, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
The imidazole ring in (2-bromophenyl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone is known to interact with various enzymes, proteins, and other biomolecules . Specific interactions of this compound with biomolecules have not been reported in the literature.
Cellular Effects
Imidazole derivatives are known to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Molecular Mechanism
Imidazole derivatives are known to exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperidinyl core. One common approach is the reaction of piperidine with a suitable bromophenyl derivative under controlled conditions to form the bromophenyl-piperidinyl intermediate. Subsequently, the imidazole moiety is introduced through a thiolation reaction, followed by methylation to achieve the final structure.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The bromophenyl group can be oxidized to form phenolic derivatives.
Reduction: : The imidazole ring can be reduced to form imidazolyl derivatives.
Substitution: : The piperidinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: : Nucleophiles like amines and thiols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Bromophenol derivatives.
Reduction: : Reduced imidazole derivatives.
Substitution: : Substituted piperidinyl derivatives.
Scientific Research Applications
Medicinal Chemistry: : It can serve as a precursor for the synthesis of pharmaceuticals, particularly those targeting neurological disorders and inflammation.
Material Science: : Its unique structure may be useful in the development of advanced materials with specific electronic or optical properties.
Organic Synthesis: : It can be used as a building block for the synthesis of more complex organic molecules.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups. Similar compounds include:
Imidazole derivatives: : These compounds share the imidazole ring but may differ in their substituents.
Bromophenyl derivatives: : These compounds contain a bromophenyl group but lack the piperidinyl or imidazole moieties.
Piperidinyl derivatives: : These compounds feature a piperidinyl group but may have different substituents or functional groups.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
(2-bromophenyl)-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3OS/c1-20-11-8-19-17(20)23-12-13-6-9-21(10-7-13)16(22)14-4-2-3-5-15(14)18/h2-5,8,11,13H,6-7,9-10,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZHDUKRKNLKXLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2CCN(CC2)C(=O)C3=CC=CC=C3Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
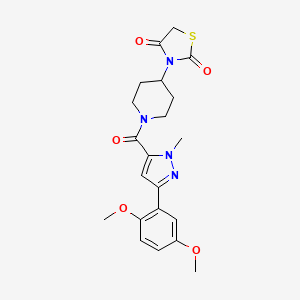
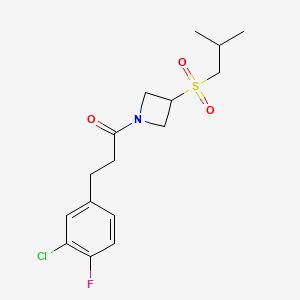

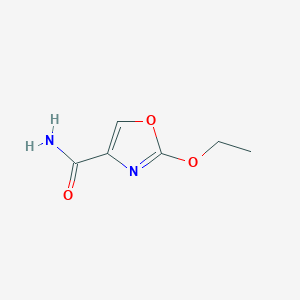

![ethyl 1-[3-(benzenesulfonyl)-6,7-dimethoxyquinolin-4-yl]piperidine-4-carboxylate](/img/structure/B2371268.png)
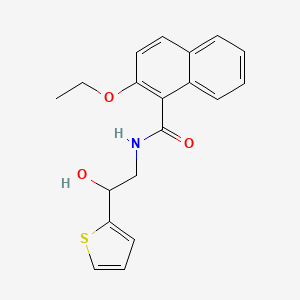

![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylmorpholine-2-carboxylic acid](/img/structure/B2371273.png)
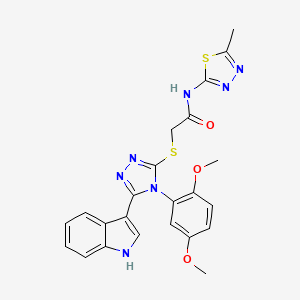
![11-(4-methoxy-1,3-benzothiazol-2-yl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B2371276.png)

![3-Phenyl-5-[(2,4,5-trichlorophenoxy)methyl]-1,2-oxazole](/img/structure/B2371278.png)
![(1S)-1-[6-(Trifluoromethyl)oxan-2-yl]ethanamine](/img/structure/B2371279.png)
